5-Methylfuran-3-ol
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Overview
Description
5-Methylfuran-3-ol is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylfuran-3-ol can be achieved through several methods. One common approach involves the cyclization of acetylenic epoxides in the presence of catalysts such as indium chloride (InCl3). This method provides a straightforward route to obtain substituted furans .
Industrial Production Methods: Industrial production of this compound typically involves the use of biomass-derived furfural as a starting material. The conversion of furfural to this compound can be achieved through catalytic hydrogenation and subsequent functional group modifications .
Chemical Reactions Analysis
Types of Reactions: 5-Methylfuran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or other substituted furans.
Scientific Research Applications
5-Methylfuran-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 5-Methylfuran-3-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
2-Methylfuran: Another furan derivative with similar structural features but different reactivity and applications.
2,5-Dimethylfuran: Known for its use as a biofuel due to its high energy density.
Furfural: A precursor to many furan derivatives, including 5-Methylfuran-3-ol.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C5H6O2 |
---|---|
Molecular Weight |
98.10 g/mol |
IUPAC Name |
5-methylfuran-3-ol |
InChI |
InChI=1S/C5H6O2/c1-4-2-5(6)3-7-4/h2-3,6H,1H3 |
InChI Key |
OOGIULPOJODBDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CO1)O |
Origin of Product |
United States |
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